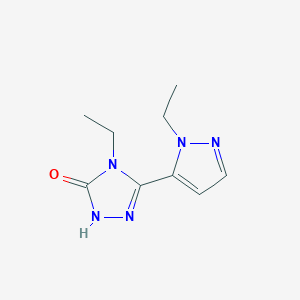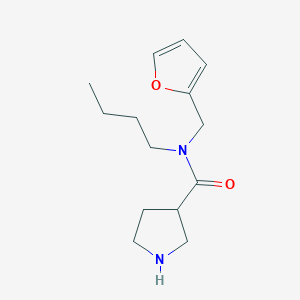
N-(3-硝基苯基)-3-(三氟甲基)苯甲酰胺
概述
描述
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a benzamide core
科学研究应用
Chemistry: N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of diverse chemical structures through various reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its nitrophenyl group can be reduced to an amino group, which can then be conjugated to biomolecules for further studies.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent any side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions: N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Reduction: N-(3-aminophenyl)-3-(trifluoromethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-(trifluoromethyl)benzoic acid and 3-nitroaniline.
作用机制
The mechanism of action of N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can undergo reduction to form reactive intermediates that can covalently modify proteins or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency and efficacy.
相似化合物的比较
- N-(4-nitrophenyl)-3-(trifluoromethyl)benzamide
- N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide
- N-(3-nitrophenyl)-3-(difluoromethyl)benzamide
Comparison: N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitrophenyl and trifluoromethyl groups. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the trifluoromethyl group at the 3-position may provide different steric and electronic effects compared to its placement at the 4-position, leading to variations in chemical behavior and biological activity.
属性
IUPAC Name |
N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-11-5-2-6-12(8-11)19(21)22/h1-8H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXYYXOUMOXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3869967.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B3869978.png)
![7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,12-dihydroxy-2,5,7,9,11-pentazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4(8),5,9,13,15,17-hexaene-3,19-dione](/img/structure/B3869980.png)
![2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B3869983.png)
![ethyl 4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3869997.png)

![(4E)-2-(3,4-dichlorophenyl)-5-methyl-4-[(3-nitrophenyl)methylidene]pyrazol-3-one](/img/structure/B3870022.png)
![6-ethyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3870029.png)
![3-[{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B3870035.png)

![4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide](/img/structure/B3870049.png)

![2'-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870064.png)
![N-[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyridine-4-carboxamide](/img/structure/B3870072.png)
